(3-Bromophenyl)(tributyl)silane
Description
(3-Bromophenyl)(tributyl)silane is an organosilicon compound characterized by a bromine-substituted phenyl group attached to a silicon atom coordinated with three butyl groups.
This compound is synthesized via cross-coupling reactions, such as Suzuki polymerization, as seen in related bromophenyl silanes . For instance, bis(3-bromophenyl)diphenylsilane (C₂₄H₂₀Br₂Si) is utilized in solar cell material synthesis through Suzuki coupling with boronic acids . This compound likely serves as a monomer or intermediate in conjugated polymer systems, similar to tetrakis(3-bromophenyl)silane (used in microporous polymers) . Its tributyl groups enhance solubility in organic solvents like THF, facilitating reactions in solution-phase syntheses .
Properties
CAS No. |
175394-24-8 |
|---|---|
Molecular Formula |
C18H31BrSi |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(3-bromophenyl)-tributylsilane |
InChI |
InChI=1S/C18H31BrSi/c1-4-7-13-20(14-8-5-2,15-9-6-3)18-12-10-11-17(19)16-18/h10-12,16H,4-9,13-15H2,1-3H3 |
InChI Key |
HQMHARPAGIXNFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
(3-Bromophenyl)trimethylsilane vs. (3-Bromophenyl)(tributyl)silane
- Molecular Weight and Solubility: Trimethyl analogs (e.g., (3-Bromophenyl)trimethylsilane, MW 229.19 g/mol ) have lower molecular weights and higher volatility compared to tributyl derivatives. Tributyl groups increase hydrophobicity and solubility in non-polar solvents, critical for homogeneous reaction conditions .
(3-Bromophenylethynyl)trimethylsilane
This ethynyl-substituted derivative (MW 253.21 g/mol ) features an alkyne group, enabling additional conjugation or click chemistry applications. The ethynyl group enhances electronic communication with the silicon center, analogous to σ-π interactions observed in tributyl(thiophen-2-yl)silane .
Positional Isomers: 3- vs. 4-Bromophenyl Silanes
- (4-Bromophenyl)trimethylsilane: The para-substituted bromine alters electronic properties, reducing steric strain compared to the meta isomer. This positional change may influence reactivity in aryl coupling reactions, as para-substituted monomers often exhibit higher symmetry in polymer backbones .
Multi-Bromophenyl Silanes: Tetrakis(3-bromophenyl)silane
- Structure and Applications: Tetrakis(3-bromophenyl)silane (CAS 553611-81-7 ) contains four bromophenyl groups, enabling cross-linking in conjugated microporous polymers (CMPs). Its tetrahedral geometry promotes rigid 3D networks, contrasting with the linear or branched structures derived from mono-bromophenyl silanes .
Substituent Effects on Electronic Properties
- UV/Visible Spectral Shifts : In tributyl(thiophen-2-yl)silane, the silicon atom’s vacant d-orbital facilitates σ-π conjugation, red-shifting absorption bands by 144 nm compared to thiophene . Similarly, tributyl groups in this compound may enhance conjugation in aryl systems, though bromine’s electron-withdrawing nature could counterbalance this effect.
Data Table: Comparative Analysis of Bromophenyl Silanes
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